5-Ethylnona-7,8-dien-4-one is an organic compound notable for its structure and potential applications in various fields, including pharmaceuticals and organic synthesis. This compound falls under the category of conjugated dienes, which are characterized by the presence of alternating double bonds. Its unique molecular structure allows for a variety of chemical reactions, making it a subject of interest in synthetic organic chemistry.
5-Ethylnona-7,8-dien-4-one can be derived from various synthetic pathways that involve the manipulation of simpler organic compounds. The synthesis often utilizes starting materials such as alkynes and alkenes through methods like olefination and cycloaddition reactions.
This compound is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to a double bond. Its classification as a diene arises from the two conjugated double bonds present in its structure.
The synthesis of 5-Ethylnona-7,8-dien-4-one can be achieved through several methods, including:
For example, one method involves starting with 4-ethyl-4-pentenoic acid, which undergoes a series of transformations including esterification and cyclization to yield 5-Ethylnona-7,8-dien-4-one. The use of reagents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimidide hydrochloride in conjunction with dimethylaminopyridine has been noted to enhance yields during these processes .
5-Ethylnona-7,8-dien-4-one features a linear chain with two conjugated double bonds and a ketone functional group. Its molecular formula is , indicating it contains 11 carbon atoms, 16 hydrogen atoms, and one oxygen atom.
The compound's structural characteristics can be elucidated using techniques such as:
5-Ethylnona-7,8-dien-4-one participates in various chemical reactions typical for compounds with conjugated double bonds. Notable reactions include:
For instance, when subjected to catalytic hydrogenation using palladium or platinum catalysts, 5-Ethylnona-7,8-dien-4-one can be converted into its saturated counterpart, which may exhibit different properties and reactivity .
The mechanism of action for 5-Ethylnona-7,8-dien-4-one primarily revolves around its ability to undergo electrophilic addition reactions due to its electron-rich double bonds. In these reactions:
The regioselectivity and stereochemistry of these reactions can be influenced by factors such as solvent choice and temperature .
5-Ethylnona-7,8-dien-4-one is typically found as a colorless liquid at room temperature. Its boiling point and melting point are significant for determining its stability and reactivity under different conditions.
The compound exhibits properties common to ketones and alkenes:
Relevant data includes:
5-Ethylnona-7,8-dien-4-one has potential applications in:
Research into its derivatives continues to explore its utility in creating novel materials or biological agents .
The systematic IUPAC name "5-Ethylnona-7,8-dien-4-one" precisely encodes the compound’s molecular architecture. The root "nonane" establishes a nine-carbon chain, while positional descriptors locate critical functional groups: a ketone at C4 (-4-one
), an ethyl substituent at C5, and a cumulative diene (allene) spanning C7–C8 (-7,8-dien
). This nomenclature follows IUPAC Rule C-14.4 for allenes and Rule C-16.4 for ketones, prioritizing the ketone as the principal characteristic group over the allene for suffix placement [2] [7].
The 7,8-dien moiety introduces axial chirality due to orthogonal π-systems at the central allenic carbon. According to IUPAC stereochemical conventions (Section E-4.1), this necessitates R/S or P/M stereodescriptors when enantiopure. Additionally, the ethyl substituent at C5 creates a stereogenic center, permitting syn/anti diastereomers when combined with allene chirality. This dual stereogenicity presents unique configurational scenarios:
(5R,7R)-5-ethylnona-7,8-dien-4-one
[3] [7]. Table 1: Stereochemical Configurations and IUPAC Descriptors
Allene Chirality | C5 Configuration | Diastereomer Designation | Full Stereochemical Name |
---|---|---|---|
R | S | syn | (5S,7R)-5-ethylnona-7,8-dien-4-one |
R | R | anti | (5R,7R)-5-ethylnona-7,8-dien-4-one |
S | S | anti | (5S,7S)-5-ethylnona-7,8-dien-4-one |
S | R | syn | (5R,7S)-5-ethylnona-7,8-dien-4-one |
Dienones with allenic motifs emerged as synthetic targets in the late 20th century due to their prevalence in bioactive natural products. Early analogues like geranylacetone (pseudoionone) and frenolicin B established foundational synthetic strategies, but lacked allenic complexity. The discovery of allene-containing natural products (e.g., mycomycin in 1954) demonstrated the bioactivity potential of cumulated dienes, driving methodology development for compounds like 5-alkylated allendienones [6].
Key evolutionary milestones include:
5-Ethylnona-7,8-dien-4-one represents an architectural evolution by integrating a β-ethyl substituent proximal to the ketone – a feature absent in early analogues. This alkyl group induces steric perturbations affecting ketone electrophilicity and allene twist angles, as evidenced by computational studies on similar systems [5] [7].
Table 2: Evolution of Key Dienone Structural Analogues
Compound | Structure | Synthetic Era | Key Structural Advance | Limitations vs. Target Molecule |
---|---|---|---|---|
Geranylacetone | C₁₃H₂₂O (linear dienone) | 1960s | Isolated diene | No allene; no β-alkyl |
Mycomycin | C₁₃H₁₀O₂ (enyne-allene) | 1950s | Antibiotic allene | Unstable enyne-allene motif |
6-Methylnona-4,5-dien-3-one | C₁₀H₁₆O | 2010s | α-Methyl allendienone | No β-alkyl; shorter chain |
5-Ethylnona-7,8-dien-4-one | C₁₁H₁₈O | Contemporary | β-Ethyl-allene synergy | N/A (Target) |
Despite progress in dienone synthesis, critical knowledge gaps persist regarding 5-ethylnona-7,8-dien-4-one, as categorized by Miles’ taxonomy of research deficiencies [1] [6]:
A. Evidence Gaps:
Contradictory computational predictions exist about the β-ethyl group’s influence. While DFT studies suggest it stabilizes the s-cis ketone conformation (favoring nucleophilic attack at C4), molecular dynamics simulations imply steric clashes with the allene moiety increase torsional strain by 2.8 kcal/mol versus unsubstituted analogues. Resolution requires experimental validation via X-ray crystallography [1].
B. Methodological Gaps:
No enantioselective route to this specific 1,3-chirality combination exists. Current strategies (e.g., Crabbé allene synthesis) yield racemates or require kinetic resolutions with <60% ee. A promising approach involves chiral Cu(I)-N-heterocyclic carbene catalysts for asymmetric propargylation – successful for simpler systems but untested for ethyl-substituted variants [4] [6].
C. Contextual Gaps:
Allendienones have been studied in terpene biosynthesis (e.g., in Artemisia species), but structure-activity relationships (SAR) for β-alkylated versions remain unexplored. Specifically:
Table 3: Priority Research Gaps and Validation Strategies
Gap Type | Specific Deficiency | Proposed Resolution | Expected Impact |
---|---|---|---|
Evidence | Conflicting conformational predictions | X-ray/neutron diffraction of single crystals | Resolve ketone geometry debates |
Methodological | Lack of stereoselective synthesis | Chiral Cu-catalyzed propargyl-Stille coupling | Enable asymmetric access to all 4 stereoisomers |
Contextual | Unknown biochemical reactivity | SAR against terpene cyclases | Reveal ethyl’s role in bioactivity |
Theoretical | Inadequate model for allene-ketone conjugation | Coupled-cluster (CCSD(T)) computations | Quantify electronic communication |
D. Theoretical Gaps:
The conjugative interplay between the allene’s sp-hybridized C8 and the ketone’s π* orbital lacks quantitative modeling. Semi-empirical methods (e.g., AM1) suggest weak hyperconjugation, while ab initio models predict a 7–12 nm bathochromic shift in UV spectra versus isolated chromophores. High-level computational studies are absent [1] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2